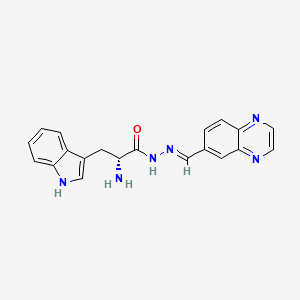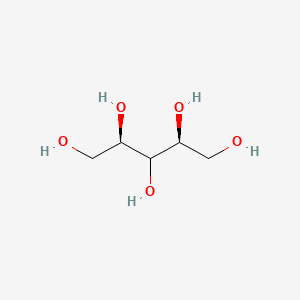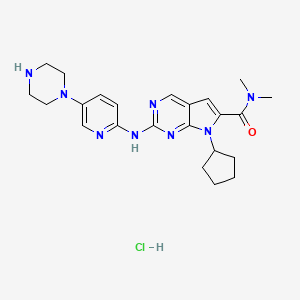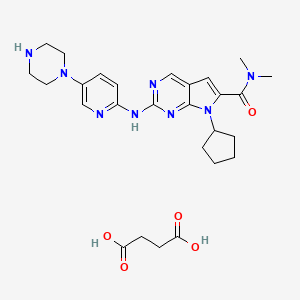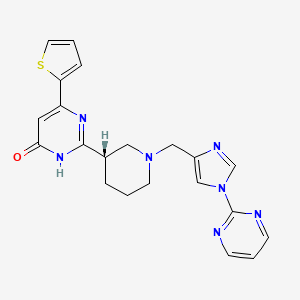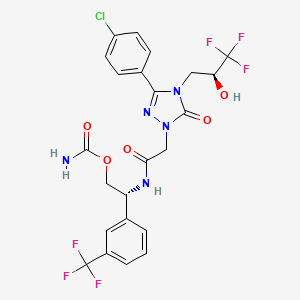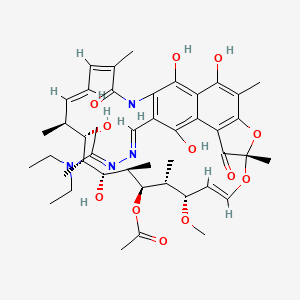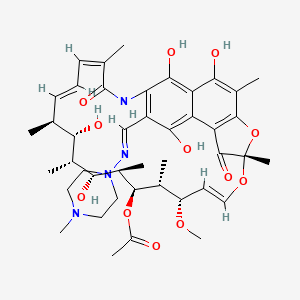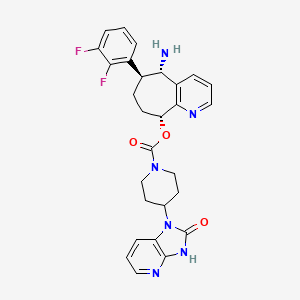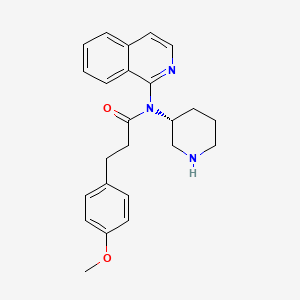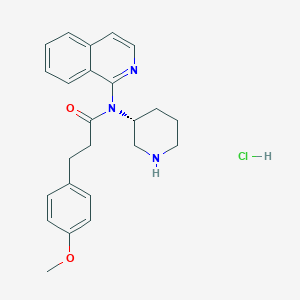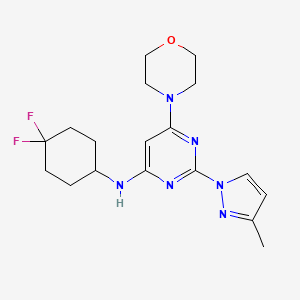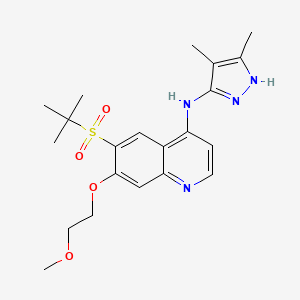
ROCK-IN-(R)14f
Descripción general
Descripción
ROCK-IN-(R)14f is a potent ROCK inhibitor.
Aplicaciones Científicas De Investigación
1. Theoretical Aspects of Rock-Magnetism
- Study : Neel (1955) explored the magnetic properties of rocks, particularly focusing on ferrimagnetism and the behavior of single and multi-domain particles in rocks.
- Relevance : This study provides theoretical insights into the magnetic properties of rocks, which could be relevant in understanding the magnetic behavior of specific compounds like ROCK-IN-(R)14f.
- Neel (1955).
2. Cosmic Ray Labeling of Erosion Surfaces
- Study : Lal (1991) measured in situ cosmogenic radionuclides in natural exposed rock surfaces to study their production and rock erosion rates.
- Relevance : Understanding the interaction of cosmic rays with rock surfaces can provide insights into the erosion and aging processes, which might be relevant for the study of specific rock-related compounds.
- Lal (1991).
3. Prediction of Rock Strength Using Neural Networks
- Study : Sharma, Vishal, & Singh (2017) used artificial intelligence to predict the unconfined compressive strength of rocks.
- Relevance : The application of AI in predicting rock strength can be relevant in understanding the mechanical properties of specific rock compounds.
- Sharma, Vishal, & Singh (2017).
4. ROCKs: Multifunctional Kinases in Cell Behaviour
- Study : Riento & Ridley (2003) discussed Rho kinases (ROCKs) and their role in cell motility and various physiological and pathological states.
- Relevance : While not directly related to ROCK-IN-(R)14f, this study provides insights into the broader family of ROCK kinases, which may be relevant in understanding the biological implications of ROCK-IN-(R)14f.
- Riento & Ridley (2003).
Propiedades
Número CAS |
1342277-77-3 |
|---|---|
Nombre del producto |
ROCK-IN-(R)14f |
Fórmula molecular |
C18H18N4O2S |
Peso molecular |
354.43 |
Nombre IUPAC |
(R)-1-[1-(3-Methoxyphenyl)ethyl]-3-[4-(pyridin-4-yl)thiazol-2-yl]urea |
InChI |
InChI=1S/C18H18N4O2S/c1-12(14-4-3-5-15(10-14)24-2)20-17(23)22-18-21-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H2,20,21,22,23)/t12-/m1/s1 |
Clave InChI |
PZUHTMLHMMXBQW-GFCCVEGCSA-N |
SMILES |
O=C(NC1=NC(C2=CC=NC=C2)=CS1)N[C@@H](C3=CC=CC(OC)=C3)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ROCK-IN-(R)14f; ROCK-IN (R)14f; ROCK IN (R)14f |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



